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molecular formula C9H8N2O3S B8419012 2-Ethylsulfanyl-5-nitrobenzooxazole

2-Ethylsulfanyl-5-nitrobenzooxazole

Cat. No. B8419012
M. Wt: 224.24 g/mol
InChI Key: FRUONTASXOVPNT-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Dissolve 5-Nitro-3H-benzooxazole-2-thione (10.58 g, 53.9 mmol) in anhydrous THF (300 mL). Cool the mixture to 0° C. in an ice bath. Add NaH (4.90 g, 60% dispersion in mineral oil) slowly. Stir the resulting mixture at 0° C. for 10 min. Add iodoethane (20.0 mL, 0.250 mmol) to the stirring mixture. Allow the mixture to warm to room temperature and stir overnight. Adsorb the reaction mixture onto silica gel and subject to flash column chromatography in 2 batches (330 g, 120 g columns, eluting with 10-50% ethyl acetate/n-hexane both times) to yield the desired product (4.93 g, 41%). 1H NMR (400 MHz, DMSO-d6): δ 8.47 (d, J=2.4 Hz, 1H), 8.23 (dd, J=9.2, 2.6 Hz, 1H), 7.88 (d, J=8.8 Hz, 1H), 3.37 (q, J=6.8 Hz, 2H), 1.45 (t, J=7.6 Hz, 3H).
Quantity
10.58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
catalyst
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](=[S:12])[NH:9][C:8]=2[CH:13]=1)([O-:3])=[O:2].[H-].[Na+].[CH2:16]1COC[CH2:17]1>ICC>[CH2:16]([S:12][C:10]1[O:11][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:13][C:8]=2[N:9]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
10.58 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=S)C1
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 mL
Type
catalyst
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to warm to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
eluting with 10-50% ethyl acetate/n-hexane both times)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)SC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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